molecular formula C9H20N2O B13962036 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol

3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol

Katalognummer: B13962036
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: LSXODAJWZRNRST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol is a chemical compound that features both a methylamino group and a piperidinyl group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Piperidinyl Intermediate: Starting with a suitable precursor, such as piperidine, the intermediate is prepared through alkylation or acylation reactions.

    Introduction of the Methylamino Group: This can be achieved by reacting the intermediate with methylamine under controlled conditions.

    Formation of the Propanol Backbone:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing a nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol may have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions due to its structural features.

    Medicine: Investigated for potential therapeutic effects, such as acting on specific neurotransmitter systems.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in neurotransmission or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Amino)-3-(piperidin-3-yl)propan-1-ol: Similar structure but with an amino group instead of a methylamino group.

    3-(Methylamino)-3-(pyrrolidin-3-yl)propan-1-ol: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

The presence of both the methylamino and piperidinyl groups in 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol might confer unique biological activities or chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

3-(methylamino)-3-piperidin-3-ylpropan-1-ol

InChI

InChI=1S/C9H20N2O/c1-10-9(4-6-12)8-3-2-5-11-7-8/h8-12H,2-7H2,1H3

InChI-Schlüssel

LSXODAJWZRNRST-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCO)C1CCCNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.